molecular formula C13H23N B14237217 1H-Pyrrole, 1-butyl-3-ethyl-4-propyl- CAS No. 212955-59-4

1H-Pyrrole, 1-butyl-3-ethyl-4-propyl-

Cat. No.: B14237217
CAS No.: 212955-59-4
M. Wt: 193.33 g/mol
InChI Key: MROACBZGMJGSPW-UHFFFAOYSA-N
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Description

1H-Pyrrole, 1-butyl-3-ethyl-4-propyl- is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound has the molecular formula C13H21N and is known for its unique structural configuration, which includes butyl, ethyl, and propyl substituents on the pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole, 1-butyl-3-ethyl-4-propyl- can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, which condenses 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalyst such as iron (III) chloride . This method allows for the formation of N-substituted pyrroles under mild reaction conditions.

Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This approach is highly tolerant of various functional groups and provides good yields.

Industrial Production Methods

Industrial production of pyrroles, including 1H-Pyrrole, 1-butyl-3-ethyl-4-propyl-, often utilizes catalytic processes that are efficient and cost-effective. For example, the use of manganese complexes to catalyze the conversion of primary diols and amines to pyrroles in the absence of organic solvents is a notable method . This process is atom-economic and environmentally friendly, producing water and molecular hydrogen as the only side products.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole, 1-butyl-3-ethyl-4-propyl- undergoes various chemical reactions, including:

    Oxidation: Pyrroles can be oxidized to form pyrrolinones or pyrrolidines, depending on the reaction conditions and reagents used.

    Reduction: Reduction of pyrroles typically leads to the formation of pyrrolidines.

    Substitution: Electrophilic substitution reactions are common in pyrroles due to the electron-rich nature of the ring. Halogenation, nitration, and sulfonation are typical substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Pyrrolinones or pyrrolidines.

    Reduction: Pyrrolidines.

    Substitution: Halogenated, nitrated, or sulfonated pyrroles.

Scientific Research Applications

1H-Pyrrole, 1-butyl-3-ethyl-4-propyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 1-butyl-3-ethyl-4-propyl- involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo electrophilic substitution reactions, which allow it to interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these macromolecules, resulting in various biological effects.

Comparison with Similar Compounds

1H-Pyrrole, 1-butyl-3-ethyl-4-propyl- can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrrole, 1-butyl-3-ethyl-4-propyl- lies in its specific substituent pattern, which imparts distinct chemical and biological characteristics.

Properties

CAS No.

212955-59-4

Molecular Formula

C13H23N

Molecular Weight

193.33 g/mol

IUPAC Name

1-butyl-3-ethyl-4-propylpyrrole

InChI

InChI=1S/C13H23N/c1-4-7-9-14-10-12(6-3)13(11-14)8-5-2/h10-11H,4-9H2,1-3H3

InChI Key

MROACBZGMJGSPW-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(C(=C1)CCC)CC

Origin of Product

United States

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